Bis(2-hydroxyethyl) adipate CAS number 1700-12-5
Bis(2-hydroxyethyl) adipate CAS number 1700-12-5
An In-depth Technical Guide to Bis(2-hydroxyethyl) adipate (CAS: 1700-12-5)
Introduction and Strategic Overview
Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) is a diester of adipic acid and ethylene glycol, belonging to the broader class of aliphatic esters.[1][2] With the molecular formula C10H18O6, this compound serves a dual role in industrial and research settings.[1] Primarily, it functions as a highly efficient plasticizer, imparting flexibility and durability to various polymers.[1] Its structure, featuring two terminal hydroxyl groups, also makes it a valuable diol monomer for the synthesis of polyesters and other copolymers. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling, with a focus on the scientific principles and experimental considerations relevant to research and development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application. Bis(2-hydroxyethyl) adipate is a colorless liquid under standard conditions.[1] The key quantitative properties are summarized in the table below. The presence of two ester linkages and two hydroxyl groups results in a molecule with a significant number of hydrogen bond acceptors, influencing its solubility and interaction with polymer matrices.[2]
| Property | Value | Source |
| CAS Number | 1700-12-5 | [1][2] |
| Molecular Formula | C10H18O6 | [1][2] |
| Molecular Weight | 234.25 g/mol | [2] |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 382.5 °C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
| Flash Point | 144.9 °C | [1] |
| Refractive Index | 1.474 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 11 | [2] |
Synthesis and Mechanistic Pathway
The most common and direct route for synthesizing Bis(2-hydroxyethyl) adipate is through the Fischer esterification of adipic acid with an excess of ethylene glycol. This reaction is typically acid-catalyzed. The causality behind using excess ethylene glycol is to drive the reaction equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle, thereby maximizing the yield.
Reaction Mechanism
The synthesis proceeds via a standard acid-catalyzed esterification mechanism, as illustrated below.
Caption: Fischer esterification of adipic acid with ethylene glycol.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to be self-validating by incorporating in-process checks and a final purification step to ensure high purity of the final product.
Materials:
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Adipic acid (1.0 eq)
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Ethylene glycol (5.0 eq, serves as reactant and solvent)
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Sulfuric acid (catalytic amount, e.g., 0.5% mol)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
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Heating mantle with magnetic stirring
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: Combine adipic acid and ethylene glycol in the round-bottom flask. Add a magnetic stir bar.
-
Catalyst Addition: Slowly add the catalytic amount of sulfuric acid while stirring.
-
Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The reaction progress is monitored by the collection of water (byproduct) in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected. This provides an in-process validation of reaction completion.
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Neutralization: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step removes the acid catalyst and any unreacted adipic acid.
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Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification: Remove the ethyl acetate and excess ethylene glycol under reduced pressure using a rotary evaporator. The final product, Bis(2-hydroxyethyl) adipate, is obtained as a viscous liquid. Purity should be confirmed via analytical methods.
Core Applications and Field Insights
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Polymer Plasticization: The primary application of Bis(2-hydroxyethyl) adipate is as a plasticizer.[1] Unlike phthalate-based plasticizers, adipates are often sought for applications requiring greater flexibility at low temperatures. The molecule intercalates between polymer chains (e.g., in PVC, coatings, adhesives), disrupting intermolecular forces and increasing free volume. This lowers the glass transition temperature (Tg) of the polymer, transforming a rigid material into a more flexible and durable one.[1] The choice of this specific adipate is dictated by the desired balance of plasticizing efficiency, low volatility, and migratory resistance.
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Monomer for Polyester Synthesis: The two terminal hydroxyl groups make Bis(2-hydroxyethyl) adipate an excellent diol monomer for polycondensation reactions. It can react with dicarboxylic acids (or their derivatives) to form novel aliphatic polyesters. This is an area of significant research interest, particularly in the development of biodegradable polymers. For instance, research on the structurally similar molecule Bis(2-hydroxyethyl) terephthalate (BHET), derived from recycled PET, has shown its utility in creating biodegradable aromatic-aliphatic copolyesters for sustainable packaging.[3][4][5] This provides a proven conceptual framework for researchers exploring Bis(2-hydroxyethyl) adipate for similar applications, potentially leading to fully aliphatic, flexible, and biodegradable polymers.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized or sourced Bis(2-hydroxyethyl) adipate is critical. A standard analytical workflow involves spectroscopic and chromatographic techniques.
Caption: Standard workflow for the analytical characterization of the compound.
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NMR Spectroscopy: 13C NMR is particularly powerful for confirming the structure, with predictable shifts for the carbonyl carbons, the carbons adjacent to the ester oxygen, and the carbons bearing the hydroxyl groups.[2]
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FTIR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a strong C=O stretch for the ester group (~1730 cm⁻¹).
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Mass Spectrometry: Confirms the molecular weight of 234.25 g/mol .[2]
Safety, Handling, and Regulatory Context
Based on available data, Bis(2-hydroxyethyl) adipate is considered to have a low hazard profile. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated it as a chemical unlikely to require further regulation to manage risks to human health.[2]
However, it is crucial for researchers not to conflate this compound with other adipate esters for which more extensive toxicological data exists. For example, Bis(2-ethylhexyl) adipate (DEHA), a different chemical, has been studied more extensively and has different safety considerations.[6][7]
Standard Handling Procedures:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes. While not classified as a major irritant, good laboratory practice dictates minimizing exposure.
-
Store in a tightly sealed container in a cool, dry place.
Future Directions and Research Opportunities
The true potential of Bis(2-hydroxyethyl) adipate likely lies beyond its current use as a simple plasticizer. For drug development professionals and materials scientists, several research avenues are promising:
-
Biodegradable Polymers: As a diol monomer, it can be a key building block for creating novel, flexible, and biodegradable aliphatic polyesters for use in medical devices, drug delivery systems, or dissolvable sutures.
-
Environmentally Friendly Lubricants: Research into related ionic liquids, such as bis(2-hydroxyethyl)ammonium erucate, has shown promise in creating environmentally friendly lubricants.[8] The structural backbone of Bis(2-hydroxyethyl) adipate could be modified to explore new classes of high-performance, biodegradable lubricants and hydraulic fluids.
-
Polyurethane Synthesis: The terminal hydroxyl groups allow it to act as a polyol chain extender in the synthesis of polyurethanes, enabling the fine-tuning of mechanical properties like elasticity and hardness in the final material.
Conclusion
Bis(2-hydroxyethyl) adipate is a versatile chemical with established utility and significant untapped potential. Its role as a plasticizer is well-understood, but its future value will likely be defined by its application as a monomer in the creation of advanced, functional, and sustainable polymers. A precise understanding of its synthesis, properties, and analytical characterization is essential for any researcher aiming to innovate with this compound.
References
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Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]
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New Jersey Department of Health. (2000). HAZARD SUMMARY - Bis (2-Ethylhexyl) Adipate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. Retrieved from [Link]
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PubMed. (2020). Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. Retrieved from [Link]
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
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MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]
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PubChem - NIH. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
- Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate.
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PubChem - NIH. (n.d.). Bis(2-ethoxyethyl) adipate. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]
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ACS Applied Polymer Materials. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.
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ResearchGate. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications | Request PDF. Retrieved from [Link]
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KAIST. (2022). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]
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